

The Discovery, Development, and Clinical Application of Triheptanoin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triheptanoin*

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Abstract

Triheptanoin, marketed under the brand name Dojolvi®, is a novel therapeutic agent approved for the treatment of long-chain fatty acid oxidation disorders (LC-FAOD). This technical guide provides a comprehensive overview of the discovery, mechanism of action, clinical development, and therapeutic applications of this unique medium-chain triglyceride.

Triheptanoin's anaplerotic properties, which address the underlying energy deficit in inherited metabolic diseases, represent a significant advancement in the management of these rare and debilitating conditions. This document details the key preclinical and clinical studies that established its efficacy and safety, offering a valuable resource for researchers and professionals in the field of drug development and metabolic medicine.

Introduction: The Unmet Need in Long-Chain Fatty Acid Oxidation Disorders

Long-chain fatty acid oxidation disorders (LC-FAOD) are a group of rare, life-threatening autosomal recessive genetic disorders characterized by the body's inability to convert long-chain fatty acids into energy.[1][2] This metabolic blockade leads to a severe energy deficit, particularly during periods of fasting or increased metabolic demand.[3] Clinically, LC-FAODs manifest with a range of serious complications, including recurrent rhabdomyolysis, hypoglycemia, cardiomyopathy, and in some cases, sudden death.[4][5] Prior to the

development of **triheptanoin**, management strategies for LC-FAOD were largely supportive, focusing on dietary modifications such as a low-fat, high-carbohydrate diet and supplementation with even-chain medium-chain triglyceride (MCT) oil. However, despite these interventions, many patients continued to experience significant morbidity and mortality, highlighting a critical unmet medical need for more effective therapies.

The Discovery of Triheptanoin: A Novel Anaplerotic Approach

The development of **triheptanoin** was born from the pioneering research of Dr. Charles Roe, who identified that a key issue in LC-FAOD was the depletion of tricarboxylic acid (TCA) cycle intermediates, a state known as anaplerotic defect. Even-chain MCTs, while providing an alternative energy source in the form of acetyl-CoA, do not replenish these vital intermediates.

Triheptanoin, a synthetic triglyceride composed of three seven-carbon (C7) fatty acids (heptanoate) attached to a glycerol backbone, was designed to address this anaplerotic defect. Its unique odd-carbon chain structure allows for a dual mechanism of action: providing both a direct energy source and replenishing TCA cycle intermediates.

Mechanism of Action: Replenishing the Krebs Cycle

Following oral administration, **triheptanoin** is hydrolyzed in the gut into glycerol and three molecules of heptanoate. Heptanoate is readily absorbed and transported to the liver and other tissues.

Beta-Oxidation and Energy Production

Heptanoate undergoes beta-oxidation in the mitochondria, a process that does not require the enzymes deficient in LC-FAOD. This process yields two molecules of acetyl-CoA, which can directly enter the TCA cycle for energy production (ATP synthesis), and one molecule of propionyl-CoA.

Anaplerosis via Propionyl-CoA

The propionyl-CoA generated from heptanoate metabolism is the key to **triheptanoin's** anaplerotic effect. Propionyl-CoA is converted to succinyl-CoA, an intermediate of the TCA cycle. This replenishment of TCA cycle intermediates is crucial for maintaining the cycle's

function, which is often compromised in LC-FAOD due to the lack of substrates from fatty acid oxidation.

C5-Ketone Body Production

In the liver, heptanoate can also be metabolized into five-carbon (C5) ketone bodies, namely beta-hydroxypentanoate (BHP) and beta-ketopentanoate (BKP). These C5 ketones can cross the blood-brain barrier and serve as an alternative energy source for the brain and other tissues.

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Clinical Development Program

The clinical development of **triheptanoin** for LC-FAOD involved several key studies designed to evaluate its safety and efficacy.

Key Clinical Trials

A summary of the pivotal clinical trials for **triheptanoin** in LC-FAOD is presented below:

Study Identifier	Phase	Design	Patient Population	Key Endpoints	Key Findings
NCT01379625	II	Randomized, double-blind, controlled	32 subjects with LC-FAOD (ages 7-64)	Changes in cardiac function, exercise tolerance	Triheptanoin improved left ventricular ejection fraction and reduced left ventricular wall mass compared to trioctanoin.
CL201 (NCT01886378)	II	Open-label, single-arm	29 pediatric and adult patients with severe LC-FAOD	Annualized rate and duration of Major Clinical Events (MCEs)	Significant reduction in the annualized rate and duration of MCEs (rhabdomyolysis, hypoglycemia, cardiomyopathy) over 78 weeks.
CL202 (NCT02214160)	II	Open-label, long-term extension	94 patients with LC-FAOD	Long-term safety and efficacy (MCE rate)	Sustained reduction in MCE rates, confirming long-term efficacy and safety.

Experimental Protocols: A Representative Study (CL201 - NCT01886378)

Objective: To evaluate the efficacy and safety of **triheptanoin** in pediatric and adult patients with severe LC-FAOD.

Study Design: A 78-week, single-arm, open-label Phase 2 study. Each patient served as their own control, with a retrospective 78-week period of standard-of-care management used for comparison.

Patient Population:

- Inclusion Criteria: Patients aged at least 6 months with a confirmed diagnosis of severe LC-FAOD (CPT-II, VLCAD, LCHAD, or TFP deficiency) and experiencing significant clinical manifestations despite current management.
- Exclusion Criteria: Patients with a history of myocardial infarction or peripheral neuropathy limiting walking ability.

Intervention: **Triheptanoin** was initiated at a target dose of 25-35% of the total daily caloric intake, administered orally in at least four divided doses. Prior MCT oil was discontinued.

Primary Endpoint: The primary objective was to evaluate the impact of **triheptanoin** on the annualized rate and duration of MCEs, defined as episodes of rhabdomyolysis, hypoglycemia, or cardiomyopathy requiring hospitalization, emergency room visit, or emergency intervention.

Secondary Endpoints:

- Exercise tolerance
- Health-related quality of life

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Clinical Efficacy and Safety

Efficacy in LC-FAOD

Clinical studies have consistently demonstrated the efficacy of **triheptanoin** in reducing the incidence and severity of major clinical events in patients with LC-FAOD.

Table 2: Summary of Efficacy Data from Key Clinical Trials

Outcome Measure	CL201 (NCT01886378) - 78 weeks	CL202 (NCT02214160) - Long-term Extension
Annualized MCE Rate	48.1% reduction from baseline (p=0.021)	Sustained reduction in MCEs; 86% reduction in the triheptanoin-naïve cohort (p=0.0343)
Annualized MCE Duration	50.3% reduction from baseline (p=0.028)	43% reduction in the CL201 rollover cohort (p=0.0347)
Hospitalization Rate	38.7% reduction in rhabdomyolysis-related hospitalizations	Continued reduction in hospitalization rates and duration
Hypoglycemia Events	Near-elimination of hypoglycemic events leading to hospitalization	Significant and sustained reduction in hypoglycemic events
Cardiomyopathy	Reduction in cardiomyopathy events	Improvement in cardiac function

Safety and Tolerability

Triheptanoin is generally well-tolerated. The most common adverse events are gastrointestinal in nature and are typically mild to moderate in severity.

Table 3: Common Adverse Events Associated with **Triheptanoin**

Adverse Event	Frequency	Management
Diarrhea	Common	Dose adjustment, administration with food
Abdominal pain	Common	Dose adjustment, administration with food
Vomiting	Common	Dose adjustment, administration with food
Nausea	Common	Dose adjustment, administration with food

Serious adverse events related to **triheptanoin** are rare.

Pharmacokinetics

- Absorption: **Triheptanoin** is rapidly hydrolyzed in the gastrointestinal tract, and systemic exposure to the parent drug is negligible. The primary circulating metabolite is heptanoate.
- Distribution: Heptanoate is approximately 80% bound to plasma proteins, likely serum albumin.
- Metabolism: Heptanoate is metabolized via beta-oxidation in the mitochondria of various tissues. It can also be converted to C5-ketone bodies in the liver.
- Elimination: The elimination half-life of heptanoate is approximately 1.7 hours, supporting a dosing frequency of four or more times a day.

Other Investigational Uses

The anaplerotic properties of **triheptanoin** have led to its investigation in other metabolic and neurological disorders characterized by energy deficits.

- Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS): **Triheptanoin** has been studied as a potential therapy for GLUT1-DS, a condition where glucose transport to the brain is impaired. While some studies have shown promise in reducing seizures, others have not demonstrated a significant benefit for movement disorders.
- Other Metabolic Disorders: Research is ongoing to explore the potential of **triheptanoin** in other inherited metabolic diseases where anaplerosis may be beneficial.

Conclusion and Future Directions

The discovery and development of **triheptanoin** represent a significant milestone in the treatment of LC-FAOD. By directly addressing the underlying anaplerotic defect, **triheptanoin** has been shown to reduce the frequency and severity of life-threatening clinical events and improve the quality of life for patients with these devastating disorders. Its unique mechanism of action, supported by a robust clinical development program, has established it as a cornerstone of therapy for LC-FAOD.

Future research will likely focus on further elucidating the long-term benefits of **triheptanoin**, exploring its potential in other metabolic and neurological conditions, and optimizing its use in combination with other therapeutic strategies. The story of **triheptanoin** serves as a powerful example of how a deep understanding of disease pathophysiology can lead to the development of targeted and effective therapies for rare diseases.

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- To cite this document: BenchChem. [The Discovery, Development, and Clinical Application of Triheptanoin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683035#discovery-and-development-of-triheptanoin-for-clinical-use]

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